molecular formula C14H18N4S B2533818 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole CAS No. 2034381-82-1

4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole

Cat. No.: B2533818
CAS No.: 2034381-82-1
M. Wt: 274.39
InChI Key: PMRDRODWNPMXHB-UHFFFAOYSA-N
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Description

“4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole” is a compound that has been studied in the context of its potential biomedical applications . It is related to the pyrazolo[1,5-a]pyrazine class of compounds, which have been found in several potent drugs and have been recognized as important scaffolds in drug design .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds has been studied in detail . This reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The Biginelli-type reaction mentioned earlier is one example of a reaction that could potentially involve this compound . Another reaction involves the regioselective reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives .

Scientific Research Applications

Chemical Synthesis and Reactivity

Research in heterocyclic chemistry often explores compounds like 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole for their unique reactivity and potential as intermediates in the synthesis of more complex molecules. Studies on similar compounds have detailed various synthetic routes and chemical transformations, highlighting their versatility in organic synthesis (El-Mariah, Hosny, & Deeb, 2006; Milczarska et al., 2012).

Antimicrobial and Anticancer Activities

Compounds with pyrazole and thiazole moieties, similar to the target compound, have been evaluated for their biological activities, including antimicrobial and anticancer effects. These studies provide insights into the structure-activity relationships and potential therapeutic applications of such compounds (Amir, Javed, & Hassan, 2012; Dawoud et al., 2021).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, which include pyrazoles, triazoles, and other nitrogen-containing rings, is a key area of interest in medicinal chemistry due to their diverse biological activities. Research has been conducted on the synthesis of these compounds and their derivatives for potential applications in drug discovery and development (Surmont et al., 2011; Riyadh, 2011).

Corrosion Inhibition

Research on pyrazole derivatives has also extended to their application as corrosion inhibitors for metals. These studies explore the efficiency of such compounds in protecting metal surfaces from corrosion in various environments, providing valuable insights for industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biomedical applications, given the interest in related compounds . Additionally, further studies could be conducted to better understand its physical and chemical properties, as well as its safety profile.

Properties

IUPAC Name

4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-10-15-12(9-19-10)7-17-4-5-18-13(8-17)6-14(16-18)11-2-3-11/h6,9,11H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRDRODWNPMXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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